1-Chloro-2-(methylsulfonyl)-4-nitrobenzene

Description

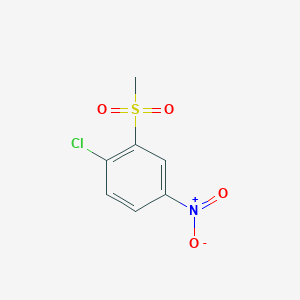

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-methylsulfonyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO4S/c1-14(12,13)7-4-5(9(10)11)2-3-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYJJSLMPHYYITA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066676 | |

| Record name | Benzene, 1-chloro-2-(methylsulfonyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21081-74-3 | |

| Record name | 1-Chloro-2-(methylsulfonyl)-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21081-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-2-(methylsulfonyl)-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021081743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-2-(methylsulfonyl)-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-chloro-2-(methylsulfonyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-(methylsulphonyl)-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-2-(methylsulfonyl)-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: A Molecule of Interest in Modern Chemistry

1-Chloro-2-(methylsulfonyl)-4-nitrobenzene is a substituted aromatic compound that has garnered significant interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a chloro, a methylsulfonyl, and a nitro group on a benzene ring, imparts a distinct set of physicochemical properties that make it a valuable intermediate in the synthesis of more complex molecules. The electron-withdrawing nature of the nitro and methylsulfonyl groups, combined with the reactivity of the chloro substituent, creates a versatile scaffold for a variety of chemical transformations. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, offering insights into its behavior and potential applications for researchers and professionals in drug development.

Molecular Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise molecular identity and three-dimensional structure.

Molecular Formula: C₇H₆ClNO₄S[1][2]

Molecular Weight: 235.64 g/mol [2]

Chemical Structure:

Caption: 2D structure of this compound.

The molecule possesses a planar aromatic ring, with the substituents influencing its electronic distribution and reactivity. The strong electron-withdrawing effects of the nitro and methylsulfonyl groups render the aromatic ring electron-deficient, which is a key determinant of its chemical behavior.

Physicochemical Properties: A Quantitative Overview

A summary of the key physicochemical properties is presented in the table below. It is important to note that some variations in reported values exist in the literature, which can be attributed to different experimental conditions and purity of the samples.

| Property | Value | Source(s) |

| Melting Point | 171-173 °C | [1] |

| Boiling Point | 421.1 °C at 760 mmHg | [1] |

| Density (predicted) | 1.520 ± 0.06 g/cm³ | [1] |

| Flash Point | 208.5 °C | [1] |

| Vapor Pressure | 6.56E-07 mmHg at 25°C | [1] |

| LogP (predicted) | 1.6 | [1] |

| Topological Polar Surface Area (TPSA) | 88.3 Ų | [1] |

Solubility Profile

Qualitative assessments indicate that this compound is generally soluble in common organic solvents but insoluble in water. This behavior is consistent with its molecular structure, which has both polar (nitro, sulfonyl) and non-polar (chlorinated benzene ring) regions. For drug development purposes, understanding the solubility in various pharmaceutically relevant solvents is crucial.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, definitively assigned spectrum for this compound is not readily found, predictions based on established principles of NMR spectroscopy and data from analogous compounds can provide valuable insights.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the sulfonyl group. The aromatic region would likely display a complex splitting pattern due to the coupling between the non-equivalent protons. The chemical shifts of the aromatic protons are anticipated to be in the downfield region (typically > 7.5 ppm) due to the deshielding effects of the electron-withdrawing nitro and methylsulfonyl groups. The methyl protons of the sulfonyl group would appear as a singlet further upfield.

-

¹³C NMR: The carbon NMR spectrum would provide information about the carbon framework of the molecule. Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon attached to the nitro group and the one bearing the methylsulfonyl group would be significantly deshielded. The methyl carbon of the sulfonyl group would appear at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups:

-

NO₂ Stretch: Strong asymmetric and symmetric stretching vibrations for the nitro group are expected in the regions of approximately 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

-

SO₂ Stretch: Strong asymmetric and symmetric stretching vibrations for the sulfonyl group should appear around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.

-

C-Cl Stretch: A stretching vibration for the carbon-chlorine bond is typically observed in the fingerprint region, around 600-800 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Characteristic bands for the aromatic ring will also be present.

Synthesis and Reactivity

This compound is a synthetic intermediate, and its preparation is a key step in accessing more complex molecules. A plausible synthetic route involves the oxidation of a corresponding thioether precursor.

Illustrative Synthetic Workflow:

Caption: A potential synthetic route to this compound.

The reactivity of this compound is largely dictated by the interplay of its functional groups. The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SₙAr) reactions, where the chlorine atom can be displaced by various nucleophiles. This reactivity is a cornerstone of its utility in building molecular complexity.

Applications in Drug Discovery and Development

The structural motifs present in this compound are found in a variety of biologically active compounds. The nitroaromatic and sulfonyl groups are known to participate in interactions with biological targets. As an intermediate, this compound can be used to synthesize a range of derivatives with potential therapeutic applications. For example, the nitro group can be reduced to an amine, which can then be further functionalized. The chlorine atom, as mentioned, is a handle for introducing diverse functionalities through SₙAr reactions. These transformations allow for the systematic exploration of the chemical space around this scaffold to identify novel drug candidates.

Experimental Protocols: A Practical Guide

The following are generalized protocols for the determination of key physicochemical properties. It is imperative that all laboratory work is conducted with appropriate safety precautions.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A sharp endothermic peak is observed at the melting point.

Methodology:

-

Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

-

Crimp the pan to ensure good thermal contact.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the heat flow as a function of temperature. The onset temperature of the melting endotherm is typically reported as the melting point.

Spectroscopic Analysis

Sample Preparation:

-

NMR: Dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

IR: For solid samples, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.

-

UV-Vis: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol).

Data Acquisition:

-

Acquire the spectra on the respective instruments following standard operating procedures.

Safety, Handling, and Disposal

As a nitroaromatic compound, this compound should be handled with care.

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

-

Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3]

-

Avoid contact with skin and eyes.[3]

Handling and Storage:

-

Store in a tightly closed container in a cool, dry place away from incompatible materials.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. Nitroaromatic compounds are often considered hazardous waste.

Conclusion

This compound is a chemical compound with a rich set of physicochemical properties that make it a valuable tool in synthetic and medicinal chemistry. A thorough understanding of its structure, reactivity, and spectral characteristics, as outlined in this guide, is essential for its effective and safe utilization in research and development endeavors. The information provided herein serves as a foundational resource for scientists and professionals seeking to explore the potential of this versatile molecule.

References

-

MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

-

StackExchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

-

Loba Chemie. (2019). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Loba Chemie. (2016). 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methylsulfonyl-4-nitrobenzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-4-nitro-. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Chloro-2-methoxy-4-nitro-benzene - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

Sources

Technical Monograph: 1-Chloro-2-(methylsulfonyl)-4-nitrobenzene

Executive Summary

1-Chloro-2-(methylsulfonyl)-4-nitrobenzene (CAS 21081-74-3 ) is a highly specialized electrophilic aromatic building block used in the synthesis of complex pharmaceutical scaffolds and agrochemicals.[1][2] Characterized by the presence of two strong electron-withdrawing groups (EWGs)—a nitro group at the para position and a methylsulfonyl group at the ortho position relative to the chlorine—this compound exhibits exceptional reactivity in Nucleophilic Aromatic Substitution (

Part 1: Chemical Identity & Physicochemical Profile[3][4]

This compound is distinct from its isomer, 1-chloro-4-(methylsulfonyl)-2-nitrobenzene (CAS 97-07-4).[3] Researchers must verify the substitution pattern to ensure correct regioselectivity in downstream applications.

| Property | Specification |

| CAS Number | 21081-74-3 |

| IUPAC Name | This compound |

| Synonyms | 2-Chloro-5-nitrophenyl methyl sulfone; Benzene, 1-chloro-2-(methylsulfonyl)-4-nitro- |

| Molecular Formula | |

| Molecular Weight | 235.64 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 171–173 °C |

| Predicted Density | 1.52 ± 0.06 g/cm³ |

| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in water |

Part 2: Synthetic Pathways[7]

The industrial preparation of this compound typically follows a stepwise oxidation and nitration sequence starting from 2-chlorothioanisole (1-chloro-2-(methylthio)benzene). This route ensures high regioselectivity, leveraging the directing effects of the substituents.

Synthesis Workflow

-

S-Methylation: 2-Chlorobenzenethiol is methylated using methyl iodide (MeI) or dimethyl sulfate (DMS) under basic conditions to form 2-chlorothioanisole.

-

Oxidation: The sulfide is oxidized to the sulfone using hydrogen peroxide (

) in acetic acid or m-CPBA. This yields 1-chloro-2-(methylsulfonyl)benzene.[1][2] -

Regioselective Nitration: The sulfone is subjected to electrophilic aromatic substitution using mixed acid (

).-

Directing Logic: The chlorine atom is an ortho/para director (deactivating), while the methylsulfonyl group is a strong meta director (deactivating).

-

Outcome: Position 4 is para to the chlorine and meta to the sulfone, making it the most electronically favorable site for nitration, minimizing steric hindrance compared to position 6.

-

Visualization of Synthesis

Figure 1: Stepwise synthesis via oxidation and electrophilic nitration.[4] The cooperative directing effects favor substitution at the C4 position.

Part 3: Reactivity & Mechanistic Utility[3]

The core value of this compound in drug development lies in its "super-electrophilic" nature. The chlorine atom is activated by two potent electron-withdrawing groups (EWGs) located ortho and para to the leaving group.

Nucleophilic Aromatic Substitution ( )

Unlike standard aryl chlorides which require palladium catalysis (Buchwald-Hartwig), this scaffold undergoes facile

-

Intermediate: The anionic Meisenheimer complex is highly stabilized by resonance delocalization into both the nitro and sulfone groups.

Mechanistic Visualization

Figure 2:

Applications in Drug Discovery

-

Scaffold Diversity: Used to introduce the 2-(methylsulfonyl)-4-nitro-phenyl moiety into kinase inhibitors, where the sulfone acts as a hydrogen bond acceptor.

-

Reduction Precursor: Post-substitution, the nitro group is readily reduced to an aniline (using

or -

Dye Synthesis: The compound serves as an intermediate for high-performance disperse dyes due to its electron-deficient character.

Part 4: Safety & Handling Protocols

Hazard Classification:

-

Acute Toxicity: Toxic if swallowed or in contact with skin.

-

Irritation: Causes skin irritation and serious eye irritation.

-

Target Organs: Potential methemoglobinemia inducer (characteristic of nitroaromatics).[4]

Operational Standards:

-

Engineering Controls: All solid handling must be performed inside a certified chemical fume hood to prevent dust inhalation.

-

PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

-

Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong bases or reducing agents in waste streams to avoid uncontrolled exotherms.

References

-

U.S. Environmental Protection Agency (EPA). (1976). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics. EPA-560/2-76-010. Retrieved from [Link]

-

National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary for Isomeric Chloronitrobenzenes. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 1458124-30-5,4-(1-cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)-3-methylaniline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. CAS 97-07-4: 1-Chloro-4-(methylsulfonyl)-2-nitrobenzene [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. chemconnections.org [chemconnections.org]

- 6. Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous.. [askfilo.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Technical Monograph: 1-Chloro-2-(methylsulfonyl)-4-nitrobenzene

Structural Identity, Synthesis, and Nucleophilic Utility

Executive Summary

1-Chloro-2-(methylsulfonyl)-4-nitrobenzene (CAS: 21081-74-3) represents a highly specialized class of activated aryl halides used as electrophilic scaffolds in pharmaceutical and agrochemical synthesis.[1] Characterized by the synergistic electron-withdrawing effects of ortho-sulfonyl and para-nitro groups, this molecule exhibits exceptional reactivity toward Nucleophilic Aromatic Substitution (

Part 1: Nomenclature and Structural Identity

While often referred to by trade names or shorthand in industrial catalogs, the precise IUPAC nomenclature is governed by the priority of functional groups attached to the benzene ring.

Nomenclature Hierarchy

In the absence of a principal characteristic group (like –COOH or –OH), substituents are cited as prefixes in alphabetical order. However, chemical intuition often treats the sulfone as a defining moiety.

-

Preferred IUPAC Name (PIN): 1-Chloro-2-methanesulfonyl-4-nitrobenzene

-

Alternative Systematic Name: 2-Chloro-5-nitrophenyl methyl sulfone[1]

-

SMILES: CS(=O)(=O)C1=C(C=CC(=C1)[O-])Cl

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictions for process engineering references.

| Property | Value | Note |

| Molecular Formula | ||

| Molecular Weight | 235.64 g/mol | |

| Appearance | Yellow to brownish crystalline solid | Nitro-group chromophore |

| Melting Point | 171–173 °C | High crystallinity due to polarity |

| Density | ~1.52 g/cm³ | Predicted |

| Solubility | DMSO, DMF, Acetone | Poor water solubility |

Part 2: Electronic Architecture & Reactivity

The utility of this molecule stems from its electronic deficiency. The benzene ring is severely deactivated toward electrophilic attack but highly activated for nucleophilic attack at the C-1 position.

The Activation Mechanism

The reactivity is driven by the Hammett substituent constants (

-

Nitro Group (

, para): exerts a strong mesomeric ( -

Methylsulfonyl Group (

, ortho): exerts a powerful inductive (

Result: The C-Cl bond is exceptionally labile. Nucleophiles (amines, thiols, alkoxides) can displace the chlorine atom under mild conditions, often without transition metal catalysis.

Figure 1: Electronic activation logic showing the convergence of withdrawing effects on the C-1 carbon.

Part 3: Synthetic Protocols

Two primary routes exist for the synthesis of this compound. The Oxidative Route is preferred for laboratory scale due to higher regiochemical purity.

Method A: Oxidation of Thioether (Recommended)

This method involves the oxidation of 1-chloro-2-(methylthio)-4-nitrobenzene. The precursor is readily available or synthesized via nitration of 2-chlorothioanisole.

Reagents: Hydrogen Peroxide (

Step-by-Step Protocol:

-

Preparation: Dissolve 10.0 g (49 mmol) of 1-chloro-2-(methylthio)-4-nitrobenzene in 100 mL of glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Oxidant Addition: Slowly add 15 mL of 30%

dropwise over 20 minutes. Caution: Exothermic reaction. -

Reaction: Heat the mixture to 80°C for 3–4 hours. Monitor via TLC (30% EtOAc/Hexane) until the starting sulfide and intermediate sulfoxide are consumed.

-

Workup: Cool the mixture to room temperature and pour into 300 mL of ice-water. The product will precipitate as a solid.

-

Purification: Filter the precipitate, wash copiously with water to remove acetic acid, and dry in a vacuum oven at 50°C. Recrystallize from Ethanol/Water if necessary.

Method B: Nitration of Aryl Sulfone

Direct nitration of 1-chloro-2-(methylsulfonyl)benzene.

-

Drawback: Regioselectivity issues.[3] While the sulfone directs meta (position 4 relative to itself) and chlorine directs para (position 4 relative to itself), competitive nitration at position 6 can occur, requiring difficult separation.

Figure 2: The preferred oxidative synthetic pathway ensuring regiochemical integrity.

Part 4: Application in Drug Design ( )

The core application of this molecule is its role as a "privileged intermediate" for synthesizing complex aniline derivatives found in kinase inhibitors and antibiotics.

The

Mechanism

The reaction proceeds via a Meisenheimer complex.[4] The leaving group ability of Chloride is enhanced by the solvent and the stabilizing nature of the sulfone.

General Protocol for Amine Displacement:

-

Solvent: DMF, DMSO, or Acetonitrile.

-

Base:

or DIPEA (to neutralize the HCl generated). -

Conditions: Stir at RT to 60°C. (High heat is rarely needed due to high activation).

Example Workflow: To a solution of this compound (1.0 eq) in DMF, add the primary or secondary amine (1.1 eq) and Potassium Carbonate (2.0 eq). Stir at 50°C for 2 hours. Pour into water, filter the resulting bright yellow/orange solid (the aniline derivative).

Mechanistic Visualization

Figure 3: Nucleophilic Aromatic Substitution pathway via the Meisenheimer intermediate.

Part 5: Safety and Handling

Health Hazards:

-

Toxicity: Like most nitro-aromatics, this compound should be treated as toxic if swallowed, inhaled, or absorbed through the skin.[5]

-

Sensitization: Potential skin sensitizer.

-

Methemoglobinemia: Nitro compounds can induce methemoglobinemia; handle in a fume hood.

Reactivity Hazards:

-

Thermal Stability: Sulfones are generally stable, but nitro compounds can be energetic. Avoid heating dry solids above 200°C.

-

Incompatibility: Strong reducing agents (hydrazine, hydrides) can reduce the nitro group to an amine or hydroxylamine exothermically.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12826456, 1-Chloro-2-methanesulfonyl-4-nitrobenzene. Retrieved from [Link]

- IUPAC (2013).Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry.

- Bunnett, J. F., & Zahler, R. E. (1951).Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.

Sources

A Technical Guide to the Solubility of 1-Chloro-2-(methylsulfonyl)-4-nitrobenzene in Common Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1-Chloro-2-(methylsulfonyl)-4-nitrobenzene, a key intermediate in pharmaceutical and agrochemical synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers researchers, scientists, and drug development professionals a foundational understanding of this compound's behavior in various organic solvents. In the absence of extensive published quantitative data, this guide focuses on the theoretical principles governing its solubility, provides a framework for its experimental determination, and contextualizes its behavior through analysis of structurally related molecules.

Introduction: The Significance of Solubility in Process Chemistry

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of efficient and scalable chemical processes. For this compound, understanding its solubility profile is paramount for:

-

Reaction Optimization: Ensuring that reactants are in the same phase is fundamental to achieving optimal reaction rates and yields.

-

Purification Strategies: Crystallization, a common method for purifying solid organic compounds, is entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at various temperatures.

-

Formulation Development: For final drug products, the solubility of the API directly impacts its bioavailability and the choice of delivery vehicle.

This guide will delve into the molecular characteristics of this compound to predict and rationalize its solubility and provide robust methodologies for its empirical determination.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is the first step in predicting its solubility.

| Property | Value | Source |

| CAS Number | 21081-74-3 | [1] |

| Molecular Formula | C₇H₆ClNO₄S | [1] |

| Molecular Weight | 235.64 g/mol | [1] |

| Melting Point | 171-173 °C | Echemi |

| Calculated LogP | 1.6 | Echemi |

| Appearance | Yellow to brown solid | [2] |

The presence of a chloro, a methylsulfonyl, and a nitro group on the benzene ring makes this compound a polar molecule. The sulfonyl and nitro groups are strong electron-withdrawing groups and can participate in dipole-dipole interactions and potentially hydrogen bonding with appropriate solvents. The chloro group also contributes to the molecule's polarity. The relatively high melting point suggests strong intermolecular forces in the solid state, which will need to be overcome by solvent interactions for dissolution to occur.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a useful starting point for predicting solubility. This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. Given the polar nature of this compound, it is expected to have better solubility in polar organic solvents.

The solubility of a solid in a liquid is governed by the following thermodynamic relationship:

ln(x) = - (ΔHfus/R) * (1/T - 1/Tm)

where:

-

x is the mole fraction solubility

-

ΔHfus is the molar enthalpy of fusion

-

R is the ideal gas constant

-

T is the absolute temperature

-

Tm is the melting point in Kelvin

This equation highlights the importance of the melting point; a higher melting point generally corresponds to lower solubility, as more energy is required to break the crystal lattice.

The predicted LogP value of 1.6 suggests that the compound has a moderate degree of lipophilicity. This indicates that while it will favor polar organic solvents, it will have limited solubility in water and nonpolar aliphatic hydrocarbons.

For a closely related isomer, 1-Chloro-4-(methylsulfonyl)-2-nitrobenzene, it is described as having moderate solubility in organic solvents and being less soluble in water[2]. This qualitative observation is likely to be transferable to this compound due to their structural similarity.

Qualitative Solubility of Structurally Related Compounds

To further inform our expectations for the solubility of this compound, we can examine the known solubility of similar compounds:

| Compound | Solvent | Solubility | Source |

| 1-Chloro-4-nitrobenzene | Boiling Ethanol, Ether, Toluene, Acetone, Carbon Disulfide | Soluble | [3] |

| Cold Alcohol | Sparingly Soluble | [3] | |

| Chloroform, Diethyl Ether, Carbon Disulphide | Soluble | [4] | |

| Water | Insoluble | [4] | |

| 1-Chloro-2-nitrobenzene | Alcohol, Benzene, Diethyl Ether | Soluble | [5] |

| Water | Insoluble | [5] |

Based on this data, we can anticipate that this compound will exhibit good solubility in polar aprotic solvents like acetone and ethyl acetate, and moderate solubility in polar protic solvents like ethanol and methanol, particularly at elevated temperatures. Its solubility in nonpolar solvents like hexane is expected to be low.

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining the solubility of a solid in a liquid is the equilibrium shake-flask method. This protocol is based on the principles outlined in OECD Guideline 105.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials. The excess is crucial to ensure that a saturated solution is formed.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium (typically 24 to 48 hours). A preliminary study can be conducted to determine the time to reach equilibrium by taking measurements at different time points.

-

-

Sample Preparation and Analysis:

-

Remove the vials from the shaker and allow them to stand at the same temperature to allow the excess solid to settle.

-

Centrifuge the vials to ensure complete separation of the solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

-

-

Data Analysis:

-

Construct a calibration curve using standard solutions of known concentrations.

-

From the calibration curve, determine the concentration of the solute in the diluted sample.

-

Calculate the solubility of this compound in the chosen solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Discussion and Interpretation of Results

The experimentally determined solubility data should be tabulated for easy comparison across different solvents.

Expected Solubility Trends:

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents are expected to be good solvents for this compound due to favorable dipole-dipole interactions between the polar functional groups of the solute and the solvent.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. While the solute does not have a hydrogen bond donor, the oxygen atoms of the sulfonyl and nitro groups can act as hydrogen bond acceptors. Good solubility is expected, especially at higher temperatures.

-

Nonpolar Aromatic Solvents (e.g., Toluene): The aromatic ring of toluene can interact with the benzene ring of the solute via π-π stacking. Some degree of solubility is expected, but likely less than in polar aprotic solvents.

-

Nonpolar Aliphatic Solvents (e.g., Hexane): Due to the significant difference in polarity, the solubility in hexane is expected to be very low.

Conclusion

References

-

Chem-portal.com. (n.d.). 1-chloro-4-nitrobenzene. Retrieved from [Link]

- Echemi. (n.d.). This compound.

- OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No.

Sources

- 1. chemscene.com [chemscene.com]

- 2. CAS 97-07-4: 1-Chloro-4-(methylsulfonyl)-2-nitrobenzene [cymitquimica.com]

- 3. 1-Chloro-4-nitrobenzene, 98+% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. 1-chloro-4-nitrobenzene [chemister.ru]

- 5. 1-Chloro-2-nitrobenzene 99 88-73-3 [sigmaaldrich.com]

"hazards and safety precautions for 1-Chloro-2-(methylsulfonyl)-4-nitrobenzene"

Executive Summary

1-Chloro-2-(methylsulfonyl)-4-nitrobenzene (CAS: 21081-74-3) is a highly specialized electrophilic aromatic intermediate used primarily in the synthesis of advanced agrochemicals (e.g., HPPD inhibitor herbicides) and pharmaceutical scaffolds.[1][2] Its structure is defined by a benzene core substituted with three potent electron-withdrawing groups: a chlorine atom, a methylsulfonyl moiety, and a nitro group.

This unique "tri-substituted" electron-deficient architecture imparts extreme susceptibility to Nucleophilic Aromatic Substitution (SNAr) . While this reactivity is desired for synthesis, it presents a critical process hazard: uncontrolled contact with nucleophiles (bases, amines) can trigger rapid, exothermic decomposition. Furthermore, as a nitro-aromatic, it poses a severe biological threat of methemoglobinemia (cyanosis) and is classified as acutely toxic by all routes of exposure.

This guide provides a self-validating safety framework for researchers, moving beyond generic SDS advice to address the specific structural reactivity and toxicological mechanisms of this compound.

Chemical Identity & Physicochemical Profile[1][3][4]

| Property | Data | Relevance to Safety |

| CAS Number | 21081-74-3 | Unique Identifier for inventory tracking. |

| Molecular Formula | C₇H₆ClNO₄S | High oxygen/nitrogen content implies potential decomposition energy. |

| Molecular Weight | 235.64 g/mol | Heavy vapor; settles in low-lying areas. |

| Appearance | Pale yellow to lemon-yellow solid | Visual contamination indicator. |

| Melting Point | 171–173 °C | High melting point; solid handling protocols required. |

| Predicted Boiling Point | ~421 °C | Unlikely to boil before decomposition. |

| Flash Point | ~208 °C | Combustible, but dust explosion is the primary fire risk. |

| Solubility | Low in water; Soluble in DCM, DMSO | Use organic solvents for spill cleanup; do not use water (spreads contamination). |

Hazard Architecture & Toxicology[4]

GHS Classification & Mechanistic Interpretation

The compound acts as a systemic metabolic poison . Its lipophilicity allows rapid dermal absorption, while the nitro group undergoes enzymatic reduction in the liver.

-

Acute Toxicity (Oral, Dermal, Inhalation) - Category 3 (Danger):

-

Carcinogenicity - Category 2 (Warning):

-

Aquatic Toxicity - Chronic Category 2: [5]

-

Implication: Zero-discharge handling is mandatory.

-

The "Cyanosis Latency" Trap

Unlike corrosive acids where pain is immediate, nitro-aromatic poisoning is insidious.

-

Exposure: Skin contact occurs (often painless).

-

Latency: 1–4 hours pass while the liver metabolizes the compound.

-

Crisis: Victim suddenly develops blue lips/fingernails (cyanosis), headache, and dizziness.

-

Action: Immediate medical attention is required upon any suspected exposure, even if asymptomatic.[5]

Thermodynamic & Reactivity Profile

The SNAr Runaway Risk

The molecule is an "activated" electrophile. The chlorine atom at position 1 is heavily activated by the ortho-methylsulfonyl and para-nitro groups.

-

Incompatible Reactants: Strong bases (NaOH, KOH), primary/secondary amines, and alkoxides.

-

The Hazard: Mixing this compound with a base in a polar aprotic solvent (like DMSO or DMF) without temperature control can lead to a runaway SNAr reaction . The heat generated accelerates the reaction, potentially triggering the decomposition of the nitro group.

-

Thermal Stability: Nitro compounds generally exhibit decomposition onsets >250°C. However, "contaminated stability" is the real threat. Traces of base can lower the decomposition onset temperature (Tonset) by over 100°C.

Operational Safety Framework: A Self-Validating System

This protocol uses a "Check-Do-Verify" logic to ensure safety barriers are intact before work begins.[6]

Engineering Controls & PPE

-

Primary Barrier: Class II Type B2 Biosafety Cabinet or Chemical Fume Hood (Face velocity > 100 fpm).

-

Glove Protocol (Crucial):

-

Inner Layer: 4 mil Nitrile (mechanical protection).

-

Outer Layer:Silver Shield / Laminate (Chemical permeation barrier).

-

Reasoning: Nitro-aromatics can permeate standard nitrile gloves in <15 minutes. Laminate is required for >4 hour protection.

-

-

Respiratory: If handling powder outside a hood (strictly forbidden except in emergencies), use a Full-Face PAPR with OV/P100 cartridges.

Safe Handling Workflow (Visualization)

Figure 1: Operational workflow emphasizing the critical control point at the reaction stage to prevent thermal runaway.

Emergency Response Protocols

Exposure Response (The "Blue" Protocol)

If exposure is suspected, do not wait for symptoms.

-

Skin: Wash with soap and water for 15 minutes. Do not use alcohol (enhances absorption).

-

Eyes: Flush for 15 minutes.

-

Medical Alert: Transport to ER immediately. Provide the SDS and explicitly state: "Suspected Nitro-Aromatic Poisoning. Risk of Methemoglobinemia.[5][7][8] Methylene Blue therapy may be indicated."

Spill Decision Tree

Figure 2: Decision logic for spill response. Note that dry sweeping is prohibited to prevent toxic dust generation.

References

-

ChemScene. (n.d.). Safety Data Sheet: this compound. Retrieved from

-

Sigma-Aldrich. (2025).[5] Safety Data Sheet: 1-Chloro-2-nitrobenzene (Analogous Hazard Data). Retrieved from

-

National Institutes of Health (NIH). (2012). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Retrieved from

-

Loba Chemie. (2019). Material Safety Data Sheet: 1-Chloro-4-nitrobenzene. Retrieved from

-

International Labour Organization (ILO). (2011). Nitrocompounds, Aromatic - Encyclopaedia of Occupational Health and Safety. Retrieved from

Sources

- 1. echemi.com [echemi.com]

- 2. chemscene.com [chemscene.com]

- 3. lobachemie.com [lobachemie.com]

- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. ICSC 0028 - 1-CHLORO-2-NITROBENZENE [inchem.org]

- 8. researchgate.net [researchgate.net]

Electrophilic Dominance: The 1-Chloro-2-(methylsulfonyl)-4-nitrobenzene Scaffold

Topic: "Electrophilicity of 1-Chloro-2-(methylsulfonyl)-4-nitrobenzene" Content Type: In-depth Technical Guide.

A Technical Guide to High-Fidelity

Executive Summary

In the landscape of activated aryl halides, This compound (CAS: 21081-74-3) represents a "super-electrophile" designed for rapid and regioselective Nucleophilic Aromatic Substitution (

This guide provides researchers with a mechanistic breakdown of its reactivity, validated protocols for its use as a scaffold, and critical safety parameters for handling such potent alkylating agents.

Molecular Architecture & Electronic Landscape

The extreme electrophilicity of this scaffold is not accidental; it is a product of precise electronic tuning. To understand its reactivity, we must analyze the Hammett substituent effects and the stabilization of the transition state.

The "Perfect Storm" of Activation

The C1-Chlorine bond is activated by two powerful Electron-Withdrawing Groups (EWGs):

-

4-Nitro Group (

): Exerts a strong mesomeric (-M) and inductive (-I) pull, stabilizing the negative charge density that develops on the ring during nucleophilic attack. -

2-Methylsulfonyl Group (

, but ortho-effect applies): The sulfone (

Mechanism: The Meisenheimer Complex

The rate-determining step in the

Figure 1: Reaction coordinate showing the stabilization of the Meisenheimer intermediate by the ortho-sulfone and para-nitro groups.

Nucleophilic Aromatic Substitution ( ) Dynamics

Kinetic Superiority

Compared to 1-chloro-2,4-dinitrobenzene (Sanger’s Reagent) , the 2-methylsulfonyl analogue offers distinct advantages:

-

Solubility Profile: The sulfone moiety increases solubility in polar aprotic solvents (DMSO, DMF, NMP) compared to purely nitro-substituted arenes.

-

Chemo-selectivity: While 2,4-dinitrochlorobenzene can sometimes suffer from "nitro-displacement" (where a nucleophile attacks the nitro group instead of the chloride), the sulfone is a poor leaving group in this context, ensuring that the chloride is the exclusive site of substitution .

Solvent Effects

-

Polar Aprotic (Recommended): DMF, DMSO, or Acetonitrile. These solvents solvate the cation of the nucleophile salt (if using ionic nucleophiles like

), leaving the anion "naked" and highly reactive. -

Protic Solvents: Alcohols (MeOH, EtOH) can be used but may retard the rate due to hydrogen bonding with the nucleophile.

Experimental Protocol: Synthesis of Sulfonamide Scaffolds

Objective: Displacement of the C1-Chloro group with a secondary amine (e.g., Morpholine) to generate a functionalized core.

Reagents & Equipment[1]

-

Substrate: this compound (1.0 eq)

-

Nucleophile: Morpholine (1.2 eq)

-

Base: Diisopropylethylamine (DIEA) (1.5 eq) - Optional if using excess amine.

-

Solvent: Acetonitrile (MeCN) (anhydrous)

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 mmol, 235 mg) in anhydrous MeCN (5 mL).

-

Addition: Cool the solution to 0°C (ice bath). The high electrophilicity warrants temperature control to prevent exotherms.

-

Nucleophile Introduction: Add Morpholine (1.2 mmol, 105 µL) dropwise. Follow immediately with DIEA (1.5 mmol, 260 µL).

-

Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 2–4 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 1:1) or LC-MS.[1] The starting material (

) should disappear, replaced by a more polar yellow/orange spot (

-

-

Workup:

-

Concentrate the MeCN under reduced pressure.

-

Redissolve the residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and Brine (1 x 10 mL).

-

Dry over

, filter, and concentrate.

-

-

Purification: Recrystallize from hot Ethanol or purify via flash column chromatography (SiO2, 0-40% EtOAc in Hexanes).

Troubleshooting

| Observation | Root Cause | Solution |

| Low Yield | Hydrolysis of Cl by wet solvent | Ensure anhydrous MeCN; use molecular sieves. |

| Side Products | Bis-addition (rare) | Maintain stoichiometry; add nucleophile slowly. |

| No Reaction | Nucleophile too weak | Switch solvent to DMSO or heat to 50°C. |

Synthetic Utility & Drug Discovery Applications

This scaffold is a versatile intermediate for generating privileged structures in medicinal chemistry.

Workflow Visualization

Figure 2: Synthetic lineage and downstream utility of the scaffold.

Specific Applications

-

Covalent Inhibitors: The activated chlorine can serve as a "warhead" for covalent modification of cysteine residues in proteins, although it is less specific than acrylamides. It is often used in ABPP (Activity-Based Protein Profiling) probes.

-

Sulfonamide Antibiotics: Reduction of the nitro group (post-substitution) yields an aniline that can be coupled to sulfonyl chlorides, generating novel sulfonamide derivatives.

Safety & Handling (Toxicology of Electrophiles)

Warning: As a potent electrophile, this compound poses specific biological hazards.

-

Skin Sensitization: The compound can haptenize skin proteins via cysteine modification, leading to severe Allergic Contact Dermatitis (ACD). Double-gloving (Nitrile) is mandatory.

-

GSH Depletion: Systemic absorption can deplete cellular Glutathione (GSH), leading to oxidative stress.

-

Inhalation: Handle only in a fume hood. The dust is irritating to the respiratory tract.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 165646, this compound. Retrieved from [Link]

- Bunnett, J. F., & Zahler, R. E. (1951).Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews.

- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Source for Hammett Constants and Meisenheimer Complex stability).

Sources

Technical Guide: Stability, Storage, and Handling of 1-Chloro-2-(methylsulfonyl)-4-nitrobenzene

CAS Number: 21081-74-3 Molecular Formula: C₇H₆ClNO₄S Molecular Weight: 235.64 g/mol Synonyms: 2-Chloro-5-nitrophenyl methyl sulfone; 1-Chloro-2-methanesulfonyl-4-nitrobenzene[1][2]

Executive Summary

This technical guide provides a comprehensive framework for the handling, storage, and stability maintenance of 1-Chloro-2-(methylsulfonyl)-4-nitrobenzene . This compound is a highly functionalized aromatic intermediate characterized by an "activated" chlorine atom. The presence of strong electron-withdrawing groups (EWGs)—a sulfonyl group at the ortho position and a nitro group at the para position—renders the chlorine atom exceptionally susceptible to Nucleophilic Aromatic Substitution (SₙAr). Consequently, stability protocols must prioritize exclusion of moisture, nucleophiles (amines, thiols), and UV light to prevent uncontrolled degradation or derivatization.

Physicochemical Basis of Stability

To understand the storage requirements, one must first understand the molecular reactivity profile. This is not merely a chlorinated aromatic; it is an electrophilic scaffold.

The "Activated" Chlorine Motif

The stability of this molecule is dictated by the electronic synergy between its substituents:

-

Nitro Group (-NO₂, para): Exerts a strong mesomeric withdrawing effect (-M), decreasing electron density at the C-1 position.

-

Methylsulfonyl Group (-SO₂Me, ortho): Exerts a strong inductive (-I) and mesomeric (-M) withdrawing effect. Being ortho to the chlorine, it stabilizes the Meisenheimer complex intermediate during nucleophilic attack.

Implication: The C-Cl bond is weaker than in chlorobenzene. In the presence of even weak nucleophiles (like water in humid air or trace amines), the chlorine can be displaced, leading to hydrolysis products (phenols) or unwanted adducts.

Physicochemical Properties Table

| Property | Value | Stability Implication |

| Physical State | Yellow to Brown Solid | Color change often indicates photo-degradation or oxidation. |

| Melting Point | 171–173 °C | High lattice energy suggests good thermal stability in solid state. |

| Solubility | Low in water; Soluble in DMSO, DMF | Hydrolysis risk is kinetically limited by low aqueous solubility but accelerated in organic/aqueous mixtures. |

| LogP | ~1.65 | Lipophilic; readily penetrates biological membranes (Toxicity hazard). |

| Reactivity | High (SₙAr) | Critical: Incompatible with bases, amines, and thiols. |

Stability & Degradation Pathways

The following diagram illustrates the primary chemical risks during storage and processing.

Figure 1: Primary degradation pathways driven by the activated electrophilic core and nitro-group photolability.

Hydrolytic Instability

While the solid is relatively stable, solutions in wet polar aprotic solvents (e.g., wet DMSO or DMF) can undergo slow hydrolysis to 2-methylsulfonyl-4-nitrophenol , releasing HCl. This reaction is autocatalytic; the released acid can further degrade the matrix or corrode packaging.

Photostability

Nitroaromatics are notoriously photosensitive. Exposure to UV/VIS light can induce nitro-to-nitrite rearrangements or reduction to nitroso compounds, resulting in the "browning" of the yellow solid.

Storage & Handling Protocols

Storage Conditions Hierarchy

This protocol ensures maximum shelf-life (typically 24 months if strictly followed).

| Parameter | Specification | Rationale |

| Temperature | Ambient (15–25°C) | Thermal degradation is negligible below 50°C. Refrigeration is acceptable but introduces condensation risks upon opening. |

| Atmosphere | Inert (Argon/Nitrogen) | Prevents oxidative degradation and excludes atmospheric moisture. |

| Container | Amber Glass / HDPE | Amber glass blocks UV light. HDPE provides a good moisture barrier. Avoid metals that may catalyze reduction. |

| Desiccant | Silica Gel / Mol Sieve | Essential to scavenge trapped moisture, preventing hydrolysis of the C-Cl bond. |

Handling Workflow (SOP)

Safety Warning: This compound is Toxic (H301, H311, H331) and a suspected Carcinogen (H351).[3]

-

Engineering Controls: All handling must occur inside a certified Chemical Fume Hood .

-

PPE: Double nitrile gloves (0.11 mm min thickness), safety goggles, and a lab coat. A P3 particulate respirator is required if dust generation is possible outside a hood.

-

Weighing: Use an anti-static weighing boat. Do not use metal spatulas if possible; use PTFE-coated or ceramic tools to avoid trace metal contamination which could catalyze decomposition.

-

Solvent Selection:

-

Preferred: Dichloromethane, Ethyl Acetate, Anhydrous DMSO.

-

Avoid: Alcohols (MeOH, EtOH) in the presence of base (risk of ether formation via SₙAr).

-

Quality Control & Stability Monitoring

To validate the integrity of the stored material, the following HPLC method is recommended. This method separates the parent from its likely hydrolytic degradant (Phenol) and aniline impurities.

Analytical Method: RP-HPLC

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (general).

-

Pass Criteria: Purity ≥ 98.0% (Area %).

Visual Inspection Criteria

-

Pass: Bright yellow crystalline powder.

-

Fail: Dark brown/orange clumps (indicates moisture uptake and partial hydrolysis/oxidation).

Emergency & Disposal Procedures

Spill Management

-

Evacuate: Clear the area of non-essential personnel.

-

PPE: Don full PPE including respiratory protection.[4]

-

Neutralization: There is no specific neutralizer. Adsorb with inert material (vermiculite, sand). Do NOT use sawdust (combustible reaction with nitro compounds possible).

-

Cleaning: Wash area with a dilute surfactant solution. Collect all waste as hazardous chemical waste (Code: U-List or characteristic toxic waste).

Fire Fighting

-

Hazards: Emits toxic fumes of Carbon oxides, Nitrogen oxides (NOx), Sulfur oxides (SOx), and Hydrogen Chloride (HCl).

-

Extinguishing Media: Water spray, Dry chemical, Foam. High-volume water jet is ineffective and may spread the contamination.

Storage Decision Logic

Use this flowchart to determine the appropriate storage strategy based on usage frequency.

Figure 2: Decision matrix for optimizing shelf-life based on usage frequency.

References

-

National Institutes of Health (NIH). (2022). 2-Sulfonylpyrimidines as Privileged Warheads: Reactivity of Sulfonyl-Aryl Halides. PubMed Central. Retrieved from [Link]

-

MDPI. (2008). Synthesis and Crystal Structure of Chlorinated Nitroaromatics. Molbank. Retrieved from [Link][5]

Sources

An In-depth Technical Guide to 1-Chloro-2-(methylsulfonyl)-4-nitrobenzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-2-(methylsulfonyl)-4-nitrobenzene, a valuable chemical intermediate in organic synthesis. While a detailed historical account of its specific discovery is not prominently documented, its synthesis is rooted in well-established principles of organic chemistry, namely nucleophilic aromatic substitution and thioether oxidation. This guide will delve into the logical synthetic pathway, mechanistic underpinnings, and detailed experimental protocols. Furthermore, we will explore its physicochemical properties and discuss its potential applications, particularly as a building block in the synthesis of more complex molecules relevant to the pharmaceutical and materials science industries.

Introduction and Historical Context

This compound (CAS No. 21081-74-3) is a substituted nitroaromatic compound characterized by the presence of a chloro, a methylsulfonyl, and a nitro group attached to a benzene ring.[1] The specific historical details of its first synthesis are not widely chronicled, a common reality for many specialized chemical intermediates. However, the intellectual framework for its creation lies in the rich history of synthetic organic chemistry developed over the last two centuries.

The key transformations that enable its synthesis are:

-

Nucleophilic Aromatic Substitution (SNA r): The concept of nucleophiles replacing leaving groups on aromatic rings, particularly those activated by electron-withdrawing groups, was a significant development in the late 19th and early 20th centuries. The powerful activating effect of the nitro group, which stabilizes the intermediate Meisenheimer complex, is a cornerstone of this reaction's utility.[2]

-

Oxidation of Thioethers: The conversion of sulfides to sulfones has been known for over a century, with a vast array of oxidizing agents developed to achieve this transformation efficiently and selectively. The use of hydrogen peroxide as a "green" oxidant has been a subject of extensive research in recent decades.[3]

Therefore, the "discovery" of this compound can be viewed as a logical extension of these fundamental and well-understood chemical principles, allowing for the tailored design of functionalized aromatic building blocks.

Synthesis of this compound

The most logical and industrially scalable synthesis of this compound proceeds via a two-step sequence starting from the readily available 1,2-dichloro-4-nitrobenzene.

Overall Synthetic Scheme:

Caption: Synthetic pathway to this compound.

Step 1: Nucleophilic Aromatic Substitution to form 1-Chloro-2-(methylthio)-4-nitrobenzene

The first step involves the selective displacement of one of the chlorine atoms of 1,2-dichloro-4-nitrobenzene with a methylthiolate nucleophile.

Reaction:

1,2-dichloro-4-nitrobenzene + NaSMe → 1-Chloro-2-(methylthio)-4-nitrobenzene + NaCl

Mechanistic Rationale:

The nitro group is a powerful electron-withdrawing group that activates the aromatic ring towards nucleophilic attack. This activation is most pronounced at the ortho and para positions relative to the nitro group. In 1,2-dichloro-4-nitrobenzene, the chlorine atom at the C2 position is ortho to the nitro group, making it significantly more electrophilic and susceptible to nucleophilic attack than the chlorine atom at the C1 position, which is meta to the nitro group.[4]

The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which lowers the activation energy for the substitution at the activated position.

Experimental Protocol:

-

Reagents and Equipment:

-

1,2-dichloro-4-nitrobenzene

-

Sodium thiomethoxide (or can be generated in situ from methanethiol and a base like sodium methoxide)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Round-bottom flask with a magnetic stirrer

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

-

-

Procedure:

-

In a clean, dry round-bottom flask, dissolve 1,2-dichloro-4-nitrobenzene (1.0 eq.) in anhydrous DMF.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium thiomethoxide (1.0-1.1 eq.) in DMF to the cooled solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, 1-chloro-2-(methylthio)-4-nitrobenzene, can be purified by column chromatography on silica gel.

-

Step 2: Oxidation to this compound

The second step is the oxidation of the intermediate thioether to the corresponding sulfone.

Reaction:

1-Chloro-2-(methylthio)-4-nitrobenzene + 2 H₂O₂ → this compound + 2 H₂O

Mechanistic Rationale:

The oxidation of a thioether to a sulfone proceeds in two stages: first to a sulfoxide, and then to the sulfone. Hydrogen peroxide is a common and effective oxidant for this transformation. The reaction is often catalyzed by an acid, such as acetic acid, which protonates the hydrogen peroxide, making it a more potent electrophile.[5]

Experimental Protocol:

-

Reagents and Equipment:

-

1-Chloro-2-(methylthio)-4-nitrobenzene

-

30% Hydrogen peroxide (H₂O₂)

-

Glacial acetic acid

-

Round-bottom flask with a magnetic stirrer

-

Standard workup and purification equipment

-

-

Procedure:

-

Dissolve 1-chloro-2-(methylthio)-4-nitrobenzene (1.0 eq.) in glacial acetic acid in a round-bottom flask.

-

Slowly add 30% hydrogen peroxide (2.0-2.5 eq.) to the solution while stirring. An exothermic reaction may be observed.

-

Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates the complete oxidation of the starting material.

-

Carefully pour the reaction mixture into a beaker of ice-water. The product should precipitate as a solid.

-

Collect the solid by vacuum filtration and wash it thoroughly with water to remove any residual acetic acid and hydrogen peroxide.

-

The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol.

-

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 21081-74-3 |

| Molecular Formula | C₇H₆ClNO₄S |

| Molecular Weight | 235.64 g/mol |

| Appearance | Likely a yellow to off-white solid |

| Melting Point | Data not readily available |

| Boiling Point | Data not readily available |

| Solubility | Expected to be soluble in polar organic solvents and sparingly soluble in water. |

Applications in Research and Development

This compound is a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the presence of multiple reactive sites and functional groups that can be further elaborated.

-

Nucleophilic Aromatic Substitution: The remaining chlorine atom, while less reactive than the one originally at the C2 position, can still undergo nucleophilic substitution under more forcing conditions. This allows for the introduction of a second nucleophile.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative. This opens up a vast array of subsequent chemical transformations, including diazotization, amide bond formation, and the synthesis of various heterocyclic systems.

-

Modification of the Sulfonyl Group: The methylsulfonyl group is generally stable, but the adjacent aromatic ring can be further functionalized.

Safety and Handling

As with all nitroaromatic and chlorinated compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical building block whose synthesis is a clear demonstration of fundamental principles in organic chemistry. While its own "discovery" may not be a landmark event, its existence is a testament to the power of predictive chemical synthesis based on a deep understanding of reaction mechanisms. For researchers and drug development professionals, this compound offers a reactive platform for the construction of novel and complex molecular architectures with potential applications in a wide range of scientific disciplines.

References

-

MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Crystals2012 , 2(1), 137-143. [Link].

-

Chemistry LibreTexts. Nucleophilic Aromatic Substitution. [Link] (accessed Jan 29, 2026).

-

Organic Syntheses. m-CHLORONITROBENZENE. [Link] (accessed Jan 29, 2026).

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. J. Adv. Res.2020 , 23, 135-169. [Link].

-

Chegg. The second question is the reaction of 1,2-dichloro-4-nitrobenzene with NaOCH3 and CH3OH. [Link] (accessed Jan 29, 2026).

-

Chemistry Stack Exchange. Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? [Link] (accessed Jan 29, 2026).

-

PubMed Central. Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Mini Rev. Med. Chem.2018 , 18(15), 1276-1293. [Link].

-

Slideshare. SULPHONAMIDES AND SULFONES Medicinal Chemistry III.ppt. [Link] (accessed Jan 29, 2026).

-

Pharmacy Concepts. Chapter 15: Sulphonamides and Sulfones. [Link] (accessed Jan 29, 2026).

-

ResearchGate. Cyclic sulfoxides and sulfones in drug design. [Link] (accessed Jan 29, 2026).

-

ResearchGate. Oxidation of methyl phenyl sulfide with hydrogen peroxide catalyzed by Ti(IV)-substituted heteropolytungstate. [Link] (accessed Jan 29, 2026).

-

PubMed Central. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules2012 , 17(11), 13097-13104. [Link].

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to Quantum Chemical Calculations for Substituted Nitrobenzenes: A Computational Approach for Researchers and Drug Development Professionals

Introduction

Substituted nitrobenzenes are a class of organic compounds pivotal to numerous sectors of the chemical industry. They serve as essential precursors in the synthesis of dyes, pesticides, explosives, and, significantly, pharmaceutical agents.[1][2][3][4] The reactivity and function of these molecules are dictated by the electronic interplay between the strongly electron-withdrawing nitro group (-NO₂) and other substituents on the benzene ring. Understanding these relationships at a sub-atomic level is crucial for designing novel molecules with desired properties, predicting their biological activity, and assessing their potential toxicity.

Quantum chemical calculations have emerged as an indispensable tool in this endeavor. By solving the Schrödinger equation (or its approximations), these computational methods provide a detailed picture of the electronic structure, energy, and properties of molecules.[5][6][7] For researchers and drug development professionals, this translates into the ability to predict molecular behavior before a compound is ever synthesized, thereby saving significant time and resources. This guide offers a comprehensive framework for applying quantum chemical calculations to the study of substituted nitrobenzenes, blending theoretical foundations with a practical, step-by-step computational workflow.

Theoretical Foundations: Decoding Molecular Electronics

The accuracy of any quantum chemical prediction hinges on the chosen theoretical model. For molecules like substituted nitrobenzenes, Density Functional Theory (DFT) has become the predominant method due to its excellent balance of computational cost and accuracy.[8][9]

Density Functional Theory (DFT): The Workhorse Method Instead of calculating the complex wavefunction of a multi-electron system, DFT determines the total energy of the molecule from its electron density. This simplification makes it feasible to study the relatively large molecular systems often encountered in drug discovery. A key component of DFT is the exchange-correlation functional, which approximates the quantum mechanical interactions between electrons. The B3LYP functional is a popular and well-validated hybrid functional frequently used for organic molecules.[10][11]

Basis Sets: The Building Blocks of Molecular Orbitals In calculations, molecular orbitals are constructed from a linear combination of pre-defined mathematical functions known as a basis set.[12] These basis functions are centered on each atom. The size and complexity of the basis set directly impact the accuracy and computational time of the calculation. Pople-style basis sets, such as 6-31G(d) and the more flexible 6-311++G(d,p), are commonly employed for these types of systems.[10][13] The "(d,p)" notation indicates the addition of polarization functions, which allow for more realistic descriptions of chemical bonds, while the "++" indicates the addition of diffuse functions, which are important for describing anions and weak interactions.

Key Quantum Chemical Descriptors The output of a quantum chemical calculation is a set of numbers that can be translated into chemically meaningful properties, or "descriptors."

-

Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[8] The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.[14][15] The HOMO-LUMO energy gap is a measure of chemical stability and reactivity.[16] For nitroaromatics, a lower LUMO energy is often correlated with higher toxicity, as it facilitates the acceptance of an electron, which is a key step in their metabolic activation to toxic species.[5][6]

-

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential around a molecule.[17][18] It reveals the charge distribution and is an invaluable guide to intermolecular interactions. Regions of negative potential (typically colored red or orange) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles.[19] For substituted nitrobenzenes, the MEP clearly shows the strong negative potential around the oxygen atoms of the nitro group.

-

Global Reactivity Descriptors: Derived from HOMO and LUMO energies, descriptors like the electrophilicity index (ω) and chemical hardness (η) provide a quantitative measure of a molecule's reactivity. The electrophilicity index, in particular, has proven useful in Quantitative Structure-Activity Relationship (QSAR) models for predicting the toxicity of nitrobenzene derivatives.[5][6][20]

-

Dipole Moment: This descriptor measures the overall polarity of a molecule, which influences its solubility and how it interacts with other polar molecules and protein binding sites.[1][21]

The Impact of Substitution: A Mechanistic Viewpoint

The identity and position of a substituent on the nitrobenzene ring profoundly alter its electronic properties through inductive and resonance effects.[22]

-

Electron-Withdrawing Groups (EWGs): Substituents like -CN, -CHO, and additional -NO₂ groups are EWGs. They pull electron density away from the benzene ring, both through sigma bonds (induction) and the pi system (resonance). This lowers the energy of both the HOMO and LUMO, making the molecule a better electron acceptor and generally deactivating the ring towards electrophilic substitution.[14]

-

Electron-Donating Groups (EDGs): Substituents like -NH₂, -OH, and -CH₃ are EDGs. They donate electron density to the ring. While electronegative atoms like O and N in -OH and -NH₂ pull electron density away inductively, their lone pairs strongly donate electron density into the pi system via resonance.[22] This raises the energy of the HOMO, making the molecule a better electron donor.[23][24]

This electronic push-pull mechanism is fundamental to tuning the properties of these molecules. For example, adding a strong EDG like an amino group (-NH₂) para to the nitro group creates a "push-pull" system that can have significant non-linear optical properties and dramatically alters its reactivity profile compared to nitrobenzene itself.

| Substituent (para-) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| -H | -7.9 | -1.9 | 6.0 | 4.22 |

| -NH₂ (Amino) | -6.5 | -1.7 | 4.8 | 6.87 |

| -OH (Hydroxyl) | -7.1 | -1.8 | 5.3 | 5.36 |

| -CH₃ (Methyl) | -7.6 | -1.8 | 5.8 | 4.53 |

| -Cl (Chloro) | -7.9 | -2.1 | 5.8 | 2.61 |

| -NO₂ (Nitro) | -8.8 | -3.2 | 5.6 | 0.00 |

| Table 1: Illustrative DFT-calculated (B3LYP/6-311+G(d,p)) electronic properties of para-substituted nitrobenzenes. Values are representative and will vary slightly with the specific computational method. Note the significant impact of EDGs (-NH₂, -OH) on raising HOMO energy and the effect of a second EWG (-NO₂) on lowering both HOMO and LUMO energies. |

Practical Guide: A Step-by-Step Computational Workflow

This section outlines a typical workflow for calculating the properties of a substituted nitrobenzene using Gaussian, a widely used quantum chemistry software package.[25][26]

Caption: Computational workflow for analyzing substituted nitrobenzenes.

Step 1: Molecular Structure Preparation Using a molecular editor like GaussView or the open-source Avogadro, construct the 3D structure of the desired substituted nitrobenzene.[27][28] Ensure the initial structure is chemically reasonable.

Step 2: Geometry Optimization and Frequency Calculation The goal of geometry optimization is to find the molecular structure with the minimum possible energy.[11] A subsequent frequency calculation is crucial to verify that this structure is a true minimum (all positive frequencies) and not a transition state (one imaginary frequency).

Below is a sample Gaussian input file for optimizing p-chloronitrobenzene and calculating its vibrational frequencies using the B3LYP functional and the 6-311+G(d,p) basis set.

| Line | Command/Parameter | Explanation |

| 1 | %chk=p-Cl-nitrobenzene.chk | Specifies the name of the checkpoint file for saving results. |

| 2 | %mem=4GB | Allocates 4 gigabytes of memory for the calculation. |

| 3 | %nprocshared=2 | Requests 2 processor cores for the calculation. |

| 4 | #p B3LYP/6-311+G(d,p) Opt Freq | Route Section: Specifies the theory (B3LYP), basis set, and job types (Optimization followed by Frequency). The 'p' requests enhanced printing. |

| 5 | Blank line separating the route section from the title. | |

| 6 | p-Chloronitrobenzene Opt+Freq | A descriptive title for the calculation. |

| 7 | Blank line separating the title from the molecular specification. | |

| 8 | 0 1 | Specifies the molecule's charge (0 for neutral) and spin multiplicity (1 for a singlet). |

| 9+ | C -1.9369 -1.2014 0.0000 | Molecular Specification: Cartesian coordinates of each atom. This section would be generated by the molecular editor. |

| ... | ... | |

| Table 2: Annotated sample Gaussian input file (.gjf or .com). |

Step 3: Calculation of Electronic Properties Properties like molecular orbitals and the electrostatic potential are typically calculated in a subsequent step using the optimized geometry. Often, keywords like Pop=MK (for Merz-Kollman charges used in MEP fitting) or Pop=NBO (for Natural Bond Orbital analysis) are added to the route section of a single-point energy calculation (a calculation without the Opt keyword) on the optimized structure. To generate data for UV-Vis spectra, a Time-Dependent DFT (TD-DFT) calculation is required.[29]